Head-to-Head Biochemical Potency: RMC-4550 vs. SHP099 in Full-Length SHP2 Enzyme Assay
In a direct head-to-head comparison using the same full-length SHP2 enzymatic assay, RMC-4550 demonstrates markedly superior biochemical potency relative to the first-generation allosteric inhibitor SHP099 [1]. The geometric mean IC50 for RMC-4550 is 0.583 nM, compared to 53.7 nM for SHP099, representing an approximate 92-fold increase in potency [1]. Both compounds show no activity against the isolated catalytic domain of SHP2 up to high test concentrations (3 µM for RMC-4550, 10 µM for SHP099), confirming their allosteric mechanism is dependent on the full-length protein structure [1].
| Evidence Dimension | Biochemical IC50 for inhibition of full-length SHP2 enzyme |
|---|---|
| Target Compound Data | 0.583 nM (geometric mean) |
| Comparator Or Baseline | SHP099: 53.7 nM (geometric mean) |
| Quantified Difference | ~92-fold increase in potency |
| Conditions | Purified full-length SHP2 incubated with di-phosphotyrosine peptide and inhibitor for 30 min; substrate DiFMUP; data from n=8 (RMC-4550) and n=6 (SHP099) independent experiments. |
Why This Matters
The 92-fold greater biochemical potency means RMC-4550 achieves effective target engagement at much lower concentrations, reducing the required amount of compound for in vitro studies and lowering the risk of solubility or off-target issues at high doses.
- [1] Koltun, E.S., Aay, N., Buckl, A., et al. Discovery of RMC-4550, an Allosteric Inhibitor of SHP2. Cancer Research, 2018, 78(13_Supplement), Abstract 4878. View Source
